molecular formula C9H11ClN4 B11829281 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine

2-[1-(2-Chlorophenyl)ethylideneamino]guanidine

Cat. No.: B11829281
M. Wt: 210.66 g/mol
InChI Key: PGIJYSCKAWTFNG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine typically involves the reaction of 2-chlorobenzaldehyde with aminoguanidine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine exhibits significant anticancer properties:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This is achieved through the inhibition of key signaling pathways, such as the MAPK/ERK pathway, and the induction of oxidative stress leading to cell death.
  • Case Study : A study published in the British Journal of Pharmacology demonstrated a dose-dependent inhibition of tumor growth in xenograft models using similar carbamate derivatives. The results indicated significant reductions in tumor size compared to controls .
Study Findings
British Journal of PharmacologyDose-dependent tumor growth inhibition in xenograft models.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes:

  • Cholinesterase Inhibition : Some derivatives are known to inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's disease .
  • Matrix Metalloproteinases (MMPs) : Inhibiting MMPs can prevent cancer metastasis and tissue remodeling, further highlighting the compound's therapeutic potential.

Toxicological Studies

Toxicological evaluations have assessed the safety profile of this compound:

  • Studies have shown low subchronic toxicity in animal models with no significant adverse effects at low doses (NOAEL established at 12.5 mg/kg/day). Histopathological examinations revealed only mild liver alterations, suggesting a favorable safety margin for further development .

Mechanism of Action

The mechanism of action of 1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine can be compared with other similar compounds, such as:

    1-{[1-(2-bromophenyl)ethylidene]amino}guanidine: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical reactivity and biological activity.

    1-{[1-(2-fluorophenyl)ethylidene]amino}guanidine: The presence of a fluorophenyl group can influence the compound’s properties, such as its stability and interaction with biological targets.

Biological Activity

2-[1-(2-Chlorophenyl)ethylideneamino]guanidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H13_{13}ClN4_{4}
  • Molecular Weight : 240.70 g/mol

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in cancer therapy and antimicrobial activity.

Anticancer Activity

A study demonstrated that guanidine derivatives could induce apoptosis in cancer cells by inhibiting key signaling pathways. Specifically, compounds with a similar guanidine structure showed strong cytotoxic effects against colorectal cancer cells by inhibiting BRAF signaling pathways and inducing apoptosis through the activation of caspases .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies have shown that derivatives of guanidine exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain guanidine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activities of Guanidine Derivatives

Activity TypeCompound StructureTarget Organism/Cell LineMIC/IC50 ValueReference
AnticancerGuanidine derivativeColorectal cancer cellsIC50 = 15 µM
Antibacterial2-[1-(2-Chlorophenyl)...S. aureusMIC = 0.5 µg/mL
Antibacterial2-[1-(2-Chlorophenyl)...E. coliMIC = 1 µg/mL

Clinical Implications

The biological activity of this compound suggests potential therapeutic applications in oncology and infectious diseases. Its ability to modulate critical signaling pathways in cancer cells may contribute to its anticancer properties, while its antimicrobial efficacy positions it as a candidate for treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of guanidine derivatives typically involves condensation reactions between thiourea or guanidine precursors and chlorinated aromatic aldehydes/ketones. For example:

  • Precursor Selection : Start with 2-chlorophenyl ethylideneamine and a guanidine source (e.g., aminoguanidine).
  • Catalysts : Transition metal catalysts (e.g., CuI) or acid/base conditions (e.g., HCl/NaOH) can accelerate imine formation .
  • Purification : Recrystallization from methanol/ether mixtures is common to isolate high-purity products .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays aligned with known guanidine derivative activities:

  • Antimicrobial : Test against Gram-positive bacteria (e.g., MRSA) and fungi (e.g., Candida albicans) using broth microdilution (MIC/MBC assays) at 10–100 µg/mL .
  • Antiviral : Screen against RNA viruses (e.g., poliovirus) using cell-based viability assays with guanidine concentrations ≤1.5 M to avoid cytotoxicity .
  • Controls : Include chlorhexidine (antimicrobial) and ribavirin (antiviral) as positive controls.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Confirm imine (C=N, δ 8.5–9.5 ppm) and guanidine (NH, δ 6.5–7.5 ppm) groups .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 253.08 for C₉H₁₀ClN₄).
  • X-ray Crystallography : Resolve crystal structures to analyze substituent effects on bioactivity .

Advanced Research Questions

Q. How can structural modifications enhance antimicrobial efficacy while minimizing cytotoxicity?

Methodological Answer:

  • Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂) at the para-position of the phenyl ring to enhance bacterial membrane disruption .
  • Cytotoxicity Mitigation : Replace the chlorophenyl group with fluorophenyl analogs to reduce off-target effects on mammalian cells .
  • Dose Optimization : Perform dose-response curves (e.g., IC₅₀ for cancer cells vs. MIC for pathogens) to identify therapeutic windows .

Q. How can researchers resolve discrepancies in reported cytotoxicity data across studies?

Methodological Answer:

  • Standardize Assays : Use identical cell lines (e.g., HeLa or HepG2) and incubation times (48–72 hours) .
  • Control Variables : Account for solvent effects (e.g., DMSO ≤0.1% v/v) and serum content in culture media.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What mechanisms underlie the antiviral activity of guanidine derivatives like this compound?

Methodological Answer:

  • RNA Binding : Guanidine disrupts viral RNA replication by binding to conserved motifs in RNA-dependent RNA polymerase (RdRp) .
  • Mutation Resistance : Monitor for RdRp mutations (e.g., G64S in poliovirus) that confer guanidine resistance via Sanger sequencing .
  • Cellular Uptake : Use fluorescence-tagged analogs to quantify intracellular accumulation via flow cytometry .

Q. What safety protocols are essential for handling this compound in vitro and in vivo?

Methodological Answer:

  • In Vitro : Use fume hoods for powder handling; dissolve in PBS (pH 7.4) to avoid decomposition.
  • In Vivo : Limit doses to ≤50 mg/kg (rodent studies) to prevent neurotoxicity, as guanidine analogs disrupt neuromuscular junctions .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid environmental release .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to predict logP (target ≤3.5 for oral bioavailability) and CYP450 interactions .
  • Docking Studies : Simulate binding to antimicrobial targets (e.g., S. aureus FabI enzyme) to prioritize derivatives for synthesis .

Properties

IUPAC Name

2-[1-(2-chlorophenyl)ethylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-6(13-14-9(11)12)7-4-2-3-5-8(7)10/h2-5H,1H3,(H4,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIJYSCKAWTFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)N)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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